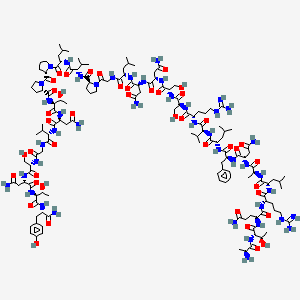

Amylin (8-37) (mouse, rat)

説明

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N43O43/c1-62(2)46-81(114(202)156-58-104(198)181-43-25-32-94(181)129(217)177-107(68(13)14)133(221)172-90(49-65(7)8)137(225)183-45-27-34-96(183)138(226)182-44-26-33-95(182)130(218)180-110(73(19)189)136(224)171-89(56-102(147)196)124(212)175-105(66(9)10)131(219)155-57-103(197)158-91(59-184)126(214)170-88(55-101(146)195)125(213)179-109(72(18)188)135(223)162-80(111(148)199)50-75-35-37-76(190)38-36-75)164-121(209)86(53-99(144)193)168-122(210)87(54-100(145)194)169-127(215)92(60-185)174-128(216)93(61-186)173-116(204)78(31-24-42-154-140(151)152)160-132(220)106(67(11)12)176-123(211)83(48-64(5)6)166-119(207)84(51-74-28-21-20-22-29-74)167-120(208)85(52-98(143)192)163-113(201)70(16)157-118(206)82(47-63(3)4)165-115(203)77(30-23-41-153-139(149)150)159-117(205)79(39-40-97(142)191)161-134(222)108(71(17)187)178-112(200)69(15)141/h20-22,28-29,35-38,62-73,77-96,105-110,184-190H,23-27,30-34,39-61,141H2,1-19H3,(H2,142,191)(H2,143,192)(H2,144,193)(H2,145,194)(H2,146,195)(H2,147,196)(H2,148,199)(H,155,219)(H,156,202)(H,157,206)(H,158,197)(H,159,205)(H,160,220)(H,161,222)(H,162,223)(H,163,201)(H,164,209)(H,165,203)(H,166,207)(H,167,208)(H,168,210)(H,169,215)(H,170,214)(H,171,224)(H,172,221)(H,173,204)(H,174,216)(H,175,212)(H,176,211)(H,177,217)(H,178,200)(H,179,213)(H,180,218)(H4,149,150,153)(H4,151,152,154)/t69-,70-,71+,72+,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIRMGRGEHRNNC-ANJGTFPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N43O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3200.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Amylin (8-37) as an Amylin Receptor Antagonist: A Technical Guide

Executive Summary

Amylin (Islet Amyloid Polypeptide or IAPP) is a 37-amino acid neuroendocrine hormone co-secreted with insulin from pancreatic β-cells. It plays a pivotal role in glycemic regulation by delaying gastric emptying, suppressing postprandial glucagon secretion, and inducing satiety . To dissect the physiological and pathophysiological roles of amylin, researchers rely on specific pharmacological tools. Among these, Amylin (8-37) —a truncated peptide fragment—serves as a foundational competitive antagonist.

This technical guide provides an in-depth mechanistic analysis of Amylin (8-37), detailing its structural pharmacology, receptor interaction dynamics, and validated experimental protocols for its application in molecular endocrinology.

Molecular Architecture of the Amylin Receptor Complex

Unlike typical G protein-coupled receptors (GPCRs) that function as standalone units, amylin receptors (AMY) are obligate heterodimers. They are formed by the co-assembly of the Calcitonin Receptor (CTR) —a Class B GPCR—and one of three Receptor Activity-Modifying Proteins (RAMPs 1, 2, or 3) .

-

CTR Core : Provides the primary transmembrane domain and intracellular loops responsible for G-protein coupling.

-

RAMPs : Single-transmembrane accessory proteins that dictate ligand specificity. The association of CTR with RAMPs alters the conformation of the CTR extracellular domain (ECD), significantly increasing its binding affinity for amylin to create the distinct AMY1, AMY2, and AMY3 receptor subtypes .

Diagram: Structural interaction of Amylin (8-37) with the CTR-RAMP heterodimeric receptor complex.

Structural Basis of Amylin (8-37) Antagonism

The antagonistic property of Amylin (8-37) is a direct consequence of its truncated molecular structure, which separates binding affinity from signal efficacy.

-

The Agonist "Trigger" (Residues 1-7) : Native full-length amylin possesses a highly conserved N-terminal region containing a critical disulfide bridge between Cys2 and Cys7. This loop acts as the functional "trigger" required to induce the active conformational change in the receptor's transmembrane bundle .

-

The Binding Domain (Residues 8-37) : The C-terminal region of amylin is responsible for high-affinity receptor recognition. It interacts extensively with the juxtamembrane region of the CTR and the extracellular loops of the RAMP .

By cleaving the first seven amino acids, Amylin (8-37) retains the structural determinants for receptor binding but loses the essential N-terminal domain required for receptor activation. Consequently, it acts as a competitive antagonist, occupying the binding pocket and sterically hindering endogenous amylin from engaging the receptor .

Expert Insight: In advanced pharmacological studies, an acetylated variant—Acetyl-amylin(8-37)—is frequently utilized. N-terminal acetylation removes the unnatural positive charge introduced by the truncation, thereby increasing the helical propensity of the peptide and stabilizing its interaction with the receptor ECD .

Mechanism of Action: Intracellular Signaling Blockade

The canonical signaling cascade for AMY receptors is mediated via the stimulatory G-protein, Gαs.

-

Agonist State : Full-length amylin binds the AMY receptor, inducing a conformational shift that activates Gαs. This stimulates Adenylyl Cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA) and downstream effectors like ERK1/2, culminating in physiological responses.

-

Antagonist State (Amylin 8-37) : Amylin (8-37) binds the CTR-RAMP interface but fails to trigger the Gαs-activating conformational change. By maintaining the receptor in an inactive state, it completely blocks amylin-induced adenylyl cyclase stimulation, preventing cAMP accumulation and halting the downstream PKA/ERK1/2 cascades .

Diagram: Amylin (8-37) competitively blocks the Gαs-mediated cAMP signaling cascade.

Quantitative Pharmacological Profile

The efficacy of Amylin (8-37) varies depending on the species variant (human vs. rat) and the specific AMY receptor subtype. Human Amylin (8-37) is generally considered a weak antagonist compared to synthetic chimeras like AC187, but it remains a critical baseline tool for validating AMY receptor involvement in vitro .

Table 1: Comparative Pharmacological Profiling at the AMY1(a) Receptor

| Peptide Ligand | Functional Role | Binding Affinity (Approx. IC₅₀) | cAMP Inhibition (Approx. pA₂) |

| Human Amylin (1-37) | Full Agonist | 0.02 - 0.05 nM | N/A (Stimulates cAMP) |

| Human Amylin (8-37) | Weak Antagonist | 150 - 300 nM | 5.5 - 6.0 |

| Rat Amylin (8-37) | Moderate Antagonist | 20 - 50 nM | 6.5 - 7.0 |

| AC187 (Chimeric) | Potent Antagonist | ~0.4 nM | ~8.2 |

Experimental Methodologies: Validating Antagonism

To ensure rigorous scientific integrity, the following protocol outlines a self-validating system for quantifying the antagonistic potency of Amylin (8-37) using a functional cAMP accumulation assay.

Protocol: In Vitro cAMP Accumulation Assay (Schild Analysis)

Rationale & Causality : This assay measures the inhibition of amylin-induced cAMP production. A pre-incubation step is critical to allow the antagonist to reach equilibrium binding before the agonist challenge, ensuring accurate measurement of competitive antagonism without kinetic bias.

-

Step 1: Cell Preparation . Seed CHO-K1 or COS-7 cells stably expressing human AMY1 (CTR + RAMP1) into a 384-well microplate at 5,000 cells/well in assay buffer (HBSS + 0.1% BSA).

-

Step 2: Phosphodiesterase Inhibition . Incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes at 37°C.

-

Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, allowing for a measurable, stable accumulation of the second messenger.

-

-

Step 3: Antagonist Pre-incubation . Add Amylin (8-37) at varying concentrations (e.g., 10 nM to 10 µM) and incubate for 30 minutes at 37°C.

-

Causality: Establishes receptor occupancy and thermodynamic equilibrium before agonist introduction.

-

-

Step 4: Agonist Challenge . Add a fixed EC₈₀ concentration of full-length human amylin to the wells. Incubate for an additional 30 minutes.

-

Step 5: Cell Lysis and Detection . Lyse the cells and quantify cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

-

Causality: HTRF provides a highly sensitive, ratiometric readout that minimizes background interference from cell debris and buffer components.

-

-

Step 6: Data Analysis . Plot the concentration-response curves. A rightward shift of the agonist curve in the presence of increasing Amylin (8-37) concentrations, without a depression of the maximal response (Emax), confirms competitive antagonism. Calculate the pA₂ value via Schild regression.

Diagram: Step-by-step experimental workflow for validating Amylin (8-37) antagonism via cAMP assay.

References

-

Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development. British Journal of Pharmacology / National Institutes of Health (NIH).[Link]

-

Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin. ACS Pharmacology & Translational Science.[Link]

-

Amylin (8-37) (human) | 135702-23-7. Isca Biochemicals.[Link]

Physiological Effects of Amylin (8-37) in Murine Glucose Homeostasis: A Technical Guide

As a Senior Application Scientist specializing in metabolic peptide endocrinology, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive, mechanistically grounded framework for utilizing Amylin (8-37) in murine models of glucose homeostasis.

Introduction: The Rationale for Amylin (8-37)

Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic

To isolate and study the specific physiological effects of endogenous amylin, researchers rely on Amylin (8-37) . This truncated peptide lacks the first seven N-terminal amino acids and the essential Cys2-Cys7 disulfide bridge found in the native hormone[3]. By removing these domains, Amylin (8-37) retains receptor binding affinity but loses intrinsic efficacy, acting as a competitive amylin receptor (AMY) antagonist[1][3].

Molecular Basis of Amylin (8-37) Antagonism

The biological effects of amylin are mediated by a unique class of G protein-coupled receptors (GPCRs). These AMY receptors are heterodimeric complexes formed by the Calcitonin Receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMP1, RAMP2, or RAMP3)[1].

When native amylin binds to the AMY receptor, it triggers a conformational change that activates the

Figure 1: Mechanism of Amylin (8-37) competitive antagonism at the CTR-RAMP heterodimeric receptor.

Physiological Impact on Murine Glucose and Lipid Homeostasis

The deployment of Amylin (8-37) in murine models has fundamentally reshaped our understanding of amylin's role in peripheral fuel metabolism.

Skeletal Muscle Insulin Sensitivity

In skeletal muscle, endogenous amylin antagonizes insulin action by inhibiting insulin-stimulated glycogen synthesis[4]. When Amylin (8-37) is infused into normal or insulin-resistant (e.g., human growth hormone-infused) rats, it selectively blocks this inhibition. The result is a significant enhancement in whole-body and muscle-specific insulin sensitivity, characterized by increased incorporation of glucose into muscle glycogen[4][5].

Lipid Crosstalk and Hepatic Function

Amylin's role is not restricted to carbohydrate metabolism; it is deeply intertwined with lipid homeostasis. In vivo administration of Amylin (8-37) has been shown to lower plasma nonesterified fatty acids (NEFAs) and reduce muscle triglyceride and long-chain acyl-CoA content[4]. By alleviating the lipid burden on peripheral tissues, Amylin (8-37) corrects hepatic insulin resistance, highlighting a critical paracrine/endocrine loop where amylin modulates glucose uptake via lipid redistribution[4][6].

Table 1: Quantitative Metabolic Shifts Induced by Amylin (8-37) in Murine Models

Data synthesized from hyperinsulinemic clamp studies in normal and hGH-induced insulin-resistant rats[4].

| Metabolic Parameter | Saline Control | Saline + Amylin (8-37) | Physiological Interpretation |

| Plasma Insulin | Baseline | Significantly Reduced ( | Enhanced insulin sensitivity requires less compensatory insulin secretion. |

| Muscle Glycogen Synthesis | Baseline | Significantly Increased | Relief of amylin-mediated inhibition on insulin-stimulated glucose disposal. |

| Plasma NEFA | Baseline | Decreased | Reduction in lipolytic pressure, improving peripheral glucose uptake. |

| Hepatic Insulin Resistance | High (in hGH models) | Corrected | Lowered lipid flux to the liver restores hepatic insulin sensitivity. |

Experimental Methodologies & Protocols

To ensure high-fidelity, reproducible data when investigating amylin antagonism, protocols must be designed as self-validating systems. Below are the gold-standard workflows for in vivo and in vitro applications of Amylin (8-37).

Protocol A: In Vivo Hyperinsulinemic-Euglycemic Clamp with Tracer Kinetics

Causality & Rationale: The hyperinsulinemic-euglycemic clamp is the definitive method for quantifying in vivo insulin sensitivity. By co-infusing Amylin (8-37) during the clamp, we isolate the antagonist's effect on peripheral glucose disposal without the confounding variable of fluctuating endogenous insulin or glucose levels[4].

Step-by-Step Methodology:

-

Surgical Preparation: Implant indwelling catheters into the jugular vein (for infusions) and carotid artery (for sampling) of the murine model 5-7 days prior to the experiment to ensure recovery and conscious, stress-free testing.

-

Fasting & Basal Infusion: Fast the animals for 5-6 hours. Initiate a continuous intravenous infusion of Amylin (8-37) at a rate of

(or vehicle control) for a 2-hour basal period[4]. -

Clamp Initiation: Begin a primed-continuous infusion of regular human insulin (e.g.,

) to achieve steady-state hyperinsulinemia. -

Euglycemia Maintenance: Monitor arterial blood glucose every 5-10 minutes. Infuse 20% dextrose at a variable rate to clamp blood glucose at euglycemic levels (~7 mM or ~120 mg/dL)[4].

-

Tracer Administration: At the final 45 minutes of the clamp, administer a bolus of 2-deoxy-D-[3H]glucose and [14C]glucose to quantify tissue-specific glucose uptake and net glycogen synthesis[4].

-

Tissue Harvesting: Euthanize the animal rapidly at the end of the clamp. Snap-freeze the soleus muscle, gastrocnemius, and liver in liquid nitrogen for subsequent biochemical analysis of [14C]glycogen accumulation[4].

Figure 2: Step-by-step workflow for the in vivo hyperinsulinemic-euglycemic clamp with Amylin (8-37).

Protocol B: In Vitro Soleus Muscle Glycogen Synthesis Assay

Causality & Rationale: Whole-body clamps cannot definitively separate direct muscle effects from secondary systemic changes (e.g., altered lipid flux). The isolated soleus muscle assay provides a controlled environment to prove that Amylin (8-37) directly antagonizes amylin at the muscle receptor level[4].

Step-by-Step Methodology:

-

Tissue Isolation: Rapidly dissect intact soleus muscle strips from anesthetized mice/rats. The soleus is chosen due to its high proportion of oxidative type I fibers, which are highly responsive to insulin and amylin.

-

Pre-incubation: Incubate strips in oxygenated (

) Krebs-Henseleit bicarbonate buffer containing 2 mM pyruvate for 30 minutes at 37°C. -

Treatment Application: Transfer strips to flasks containing buffer supplemented with insulin (e.g., 100

), native amylin (to induce inhibition), and escalating doses of Amylin (8-37) (e.g., -

Radiolabeling: Add D-[U-14C]glucose to the media and incubate for 60 minutes to allow for glycogen synthesis[4].

-

Quantification: Remove the muscle strips, wash, and digest in 1N KOH. Precipitate the glycogen using ethanol, and quantify the incorporated 14C via liquid scintillation counting[1][4].

Conclusion

Amylin (8-37) remains an indispensable pharmacological tool for deconvoluting the complex metabolic networks governing glucose homeostasis. By utilizing competitive receptor blockade, researchers can unmask the profound effects endogenous amylin exerts on skeletal muscle insulin sensitivity, hepatic lipid flux, and systemic energy balance. Adhering to rigorous, self-validating protocols like the hyperinsulinemic clamp ensures that the translational relevance of these findings remains robust for future drug development targeting metabolic syndrome and Type 2 Diabetes.

References

-

Rat amylin-(8—37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats, Physiology.org,[Link]

-

Amylin (8-37) (human) | 135702-23-7, Isca Biochemicals,[Link]

-

The effect of adrenomedullin, amylin fragment 8–37 and calcitonin gene-related peptide on contractile force, heart rate and coronary perfusion pressure, AKJournals,[Link]

-

Islet Redox Stress: The Manifold Toxicities of Insulin Resistance, Metabolic Syndrome and Amylin Derived Islet Amyloid in Type 2 Diabetes Mellitus, Prime Scholars,[Link]

-

Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development, PMC,[Link]

Sources

- 1. Acetyl-amylin(8-37)(human) | Benchchem [benchchem.com]

- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. primescholars.com [primescholars.com]

- 7. akjournals.com [akjournals.com]

The Role of Amylin (8-37) in Blocking Endogenous Amylin in Rats: A Technical Guide to Receptor Pharmacology and Metabolic Profiling

Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-amino acid neuroendocrine hormone co-synthesized and co-secreted with insulin by pancreatic β-cells[1]. While its primary physiological role involves the regulation of glucose homeostasis, gastric emptying, and satiety, hyperamylinemia is heavily implicated in the pathogenesis of insulin resistance and altered lipid metabolism[2]. To isolate and understand the exact physiological functions of endogenous amylin in vivo, researchers rely on highly specific competitive antagonists.

This technical guide explores the pharmacological mechanics, metabolic implications, and validated experimental protocols for utilizing Rat Amylin (8-37) as a primary tool to block endogenous amylin signaling in rat models.

Structural Pharmacology and the Causality of Antagonism

The amylin receptor is not a single protein but a heterodimeric complex composed of the Class B G-protein-coupled Calcitonin Receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMP1, RAMP2, or RAMP3)[3]. The association of CTR with RAMPs is what confers high-affinity binding for amylin over calcitonin[1].

The Mechanism of Amylin (8-37)

Amylin (8-37) is a truncated peptide analogue engineered by removing the first seven N-terminal amino acids of the native sequence[2]. The causality behind this structural modification dictates its pharmacological behavior:

-

Loss of Activation Domain: The N-terminus of native amylin contains a critical disulfide loop between Cys2 and Cys7. This loop is strictly required to trigger the conformational change in the CTR/RAMP complex that activates Gs-proteins and stimulates adenylate cyclase (cAMP production)[3].

-

Retention of Binding Domain: The C-terminal region (residues 8-37) contains the RAMP-dependent drivers of affinity. By retaining this sequence, Amylin (8-37) successfully docks into the receptor complex[3].

Consequently, Amylin (8-37) acts as a syntopic competitive antagonist . It occupies the receptor space, preventing endogenous amylin from binding, but fails to initiate downstream intracellular signaling[2][3].

Rat vs. Human Amylin (8-37): A Critical Experimental Choice

A vital consideration in experimental design is species sequence variance. Human amylin contains an amyloidogenic core (residues 20-29) that is highly prone to forming polymorphic fibrils and β-sheet structures. At high concentrations (e.g., 25 µM), human Amylin (8-37) can induce fibril formation that is cytotoxic to β-cells[4]. In contrast, Rat Amylin (8-37) contains proline substitutions within this 20-29 region, which act as "β-sheet breakers." This prevents aggregation, making the rat analogue the superior, non-toxic pharmacological tool for in vivo rat studies and in vitro tissue assays[2].

Caption: Mechanism of Amylin (8-37) competitive antagonism at the CTR/RAMP receptor complex.

Metabolic Implications of Blocking Endogenous Amylin

Utilizing Rat Amylin (8-37) has unveiled the profound regulatory role endogenous amylin plays in peripheral fuel metabolism, extending far beyond its central satiety effects.

Carbohydrate and Insulin Sensitivity

In normal and insulin-resistant (e.g., human growth hormone-infused) rats, continuous infusion of Amylin (8-37) significantly reduces basal plasma insulin levels (P < 0.001) while simultaneously enhancing whole-body, liver, and skeletal muscle insulin sensitivity[2]. In isolated soleus muscle preparations, the antagonist successfully reverses amylin-induced inhibition of glycogen synthesis, proving that endogenous amylin acts as a direct peripheral brake on insulin action[2].

Lipid Metabolism and Lipolysis

One of the most significant discoveries facilitated by Amylin (8-37) is amylin's role in lipid distribution. Endogenous amylin acts as an in vivo lipolytic agent. When Amylin (8-37) is infused, it causes a paradoxical fall in plasma non-esterified fatty acids (NEFA) and a reduction in muscle triglyceride and long-chain acyl-CoA content[2]. This occurs despite the concurrent drop in insulin (which normally suppresses lipolysis), confirming that blocking amylin directly halts peripheral lipolysis[2].

Bone Metabolism

Amylin receptors are also expressed on osteoblasts. Intact amylin stimulates fetal rat osteoblast proliferation. The application of Amylin (8-37) exerts no agonist effect on bone cells but effectively and competitively antagonizes amylin-driven osteoblast proliferation, demonstrating its systemic receptor-blocking capability[5].

Table 1: Quantitative Metabolic Shifts Induced by Amylin (8-37) in Rats

| Biological Parameter | Action of Endogenous Amylin | Effect of Rat Amylin (8-37) Infusion |

| Skeletal Muscle Glycogen | Inhibits insulin-stimulated synthesis | Restores synthesis (Disinhibition) |

| Whole-Body Insulin Sensitivity | Decreases (promotes resistance) | Significantly Enhanced (P < 0.05) |

| Basal Plasma Insulin | Elevated (compensatory) | Significantly Reduced (P < 0.001) |

| Plasma NEFA | Elevated (stimulates lipolysis) | Lowered |

| Muscle Triglycerides | Promotes accumulation | Reduced (P < 0.05) |

| Osteoblast Proliferation | Stimulates proliferation | Competitively Antagonized |

(Data synthesized from in vivo and in vitro rat models[2][5])

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, protocols utilizing Amylin (8-37) must account for the peptide's short half-life and the necessity of steady-state metabolic baselines. The following methodologies are engineered as self-validating systems, incorporating necessary controls to isolate the antagonist's effects.

Protocol A: In Vivo Intravenous Infusion and Metabolic Profiling

Rationale: Because peptide antagonists are rapidly cleared from circulation, continuous intravenous infusion is required rather than bolus injection to maintain steady-state receptor saturation.

-

Surgical Preparation: Catheterize the right jugular vein (for peptide infusion) and the left carotid artery (for un-stressed blood sampling) of adult Wistar rats under anesthesia. Allow a 5-to-7-day recovery period to eliminate surgical stress-induced catecholamine spikes, which confound lipid and glucose data.

-

Baseline Establishment: Fast the rats for 5–7 hours prior to the experiment. This standardizes the metabolic baseline, ensuring that endogenous insulin and amylin are at steady basal levels.

-

Peptide Preparation & Infusion: Reconstitute Rat Amylin (8-37) (HPLC purity >95%) in sterile 0.9% saline. Utilize a micro-dialysis pump to infuse the peptide continuously (e.g., 150–300 pmol/kg/min) for 120 minutes. Control Validation: A parallel cohort must receive a continuous 0.9% saline vehicle infusion.

-

Arterial Sampling: Draw 200 µL arterial blood samples at t = 0, 30, 60, 90, and 120 minutes. Centrifuge immediately to separate plasma for RIA (Radioimmunoassay) quantification of insulin and enzymatic colorimetric assays for NEFA.

-

Tissue Harvesting: At t = 120 min, euthanize the animal via an overdose of pentobarbital. Rapidly excise and freeze the liver and soleus muscle in liquid nitrogen within 30 seconds to halt enzymatic degradation of intracellular triglycerides and long-chain acyl-CoAs[2].

Caption: Step-by-step workflow for in vivo Rat Amylin (8-37) infusion and metabolic profiling.

Protocol B: Ex Vivo Skeletal Muscle Glycogen Synthesis Assay

Rationale: The soleus muscle is highly enriched with Type I oxidative fibers and amylin receptors, making it the optimal tissue to validate the peripheral blockade of amylin-induced insulin resistance[2].

-

Tissue Isolation: Carefully dissect longitudinal strips of the soleus muscle (approx. 20-30 mg) from fasted rats, ensuring tendons remain intact to maintain resting tension.

-

Pre-Incubation: Suspend the strips in a shaking water bath (37°C) containing Krebs-Ringer bicarbonate (KRB) buffer supplemented with 2 mM pyruvate. Continuously gas the buffer with 95% O₂ / 5% CO₂ to maintain tissue viability and pH (7.4) for 30 minutes.

-

Antagonist & Isotope Incubation: Transfer the muscles to KRB buffer containing 100 µU/mL insulin, 5 mM D-glucose, and 0.5 µCi/mL [U-¹⁴C]glucose.

-

Group 1 (Control): Insulin only.

-

Group 2 (Agonist): Insulin + Native Rat Amylin (10⁻⁸ M).

-

Group 3 (Blockade): Insulin + Native Rat Amylin (10⁻⁸ M) + Rat Amylin (8-37) (10⁻⁶ M).

-

-

Quantification: After 60 minutes, remove and rapidly freeze the muscle. Digest the tissue in 1 M KOH, precipitate the glycogen using ethanol, and quantify the ¹⁴C-glycogen accumulation via liquid scintillation counting. The restoration of ¹⁴C-glycogen in Group 3 validates the efficacy of the Amylin (8-37) blockade[2].

References

-

Rat amylin-(8—37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats Physiology.org (American Journal of Physiology-Endocrinology and Metabolism) URL:[Link]

-

Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin ACS Pharmacology & Translational Science (via NIH.gov) URL:[Link]

-

Dissociation of the effects of amylin on osteoblast proliferation and bone resorption Physiology.org (American Journal of Physiology-Endocrinology and Metabolism) URL:[Link]

-

Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development British Journal of Pharmacology (via NIH.gov) URL:[Link]

-

Amylin (8-37) (human) Product Technical Data Isca Biochemicals URL:[Link]

Sources

- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. journals.physiology.org [journals.physiology.org]

Amylin (8-37) Binding Affinity to AMY1 and AMY3 Receptors: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the binding characteristics of the amylin fragment, Amylin (8-37), to the human amylin receptor subtypes 1 (AMY1) and 3 (AMY3). Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances, experimental methodologies for characterization, and the underlying signaling pathways.

Introduction to the Amylin System

Amylin, a 37-amino acid peptide hormone, is co-secreted with insulin from pancreatic β-cells in response to nutrient intake. It plays a crucial role in glucose homeostasis by inhibiting gastric emptying, suppressing glucagon secretion, and promoting satiety.[1] Its physiological effects are mediated through a family of G protein-coupled receptors (GPCRs) known as amylin receptors (AMYRs).

Amylin receptors are heterodimeric complexes formed by the calcitonin receptor (CTR), a class B GPCR, and one of three receptor activity-modifying proteins (RAMPs).[2] The specific RAMP isoform determines the receptor subtype:

-

AMY1 Receptor (AMY1R): CTR + RAMP1

-

AMY2 Receptor (AMY2R): CTR + RAMP2

-

AMY3 Receptor (AMY3R): CTR + RAMP3

The association with RAMPs is critical as it confers a higher affinity for amylin compared to the CTR alone.[1] AMY1 and AMY3 are the most extensively characterized subtypes and are key targets in the development of therapeutics for metabolic diseases.[1]

Amylin (8-37): A Fragment with Antagonistic Properties

Amylin (8-37) is a C-terminal fragment of the full-length amylin peptide. Truncation of the N-terminal region of peptides in the calcitonin family, including amylin, generally results in antagonists.[3] While Amylin (8-37) is utilized as a research tool to probe the function of amylin receptors, it is generally considered a weak antagonist, particularly the human variant which has been reported to bind poorly to amylin receptors.[1][]

Studies in rat models have suggested that rat Amylin (8-37) is more effective at the rAMY1(a) receptor than at the rAMY3(a) receptor, highlighting a degree of subtype selectivity.[5] However, for drug development purposes focused on human targets, it is crucial to characterize the binding affinity at the human receptor orthologs.

Quantitative Analysis of Amylin (8-37) Binding Affinity

Determining the binding affinity of a ligand, such as Amylin (8-37), to its receptor is fundamental to understanding its pharmacological profile. This is typically expressed as the inhibition constant (Ki) or as a pKB value (the negative logarithm of the antagonist's dissociation constant).

| Ligand | Receptor Subtype | Species | pKB Value | Reference |

| rAmylin(8-37) | rAMY1(a) | Rat | ~6.0 | [5] |

| rAmylin(8-37) | rAMY3(a) | Rat | <5.0 | [5] |

Experimental Protocols for Determining Binding Affinity

The following protocols provide detailed, step-by-step methodologies for quantifying the binding affinity of antagonists like Amylin (8-37) to AMY1 and AMY3 receptors.

Experimental Workflow: Receptor-Ligand Binding Assays

Caption: Workflow for determining ligand binding affinity.

Radioligand Competition Binding Assay

This method measures the ability of an unlabeled antagonist (the "competitor," e.g., Amylin (8-37)) to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing human AMY1 or AMY3 receptors (prepared from transfected HEK293 or CHO cells)

-

Radioligand (e.g., [¹²⁵I]-amylin)

-

Unlabeled Amylin (8-37)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well microplates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Scintillation fluid

-

Microplate harvester and scintillation counter

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture and transfect HEK293 or CHO cells with plasmids encoding human CTR and either human RAMP1 (for AMY1) or human RAMP3 (for AMY3).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[][6]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in this order:

-

150 µL of cell membrane suspension (typically 5-20 µg of protein).[]

-

50 µL of a range of concentrations of unlabeled Amylin (8-37).

-

50 µL of a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-amylin, at a concentration close to its Kd).[]

-

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native amylin).

-

-

Incubation:

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a microplate harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[]

-

-

Detection:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of Amylin (8-37) that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Immunoassay

This is a non-radioactive alternative that measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger receptor molecule.

Materials:

-

Cell membranes expressing human AMY1 or AMY3 receptors

-

Fluorescently labeled tracer ligand

-

Unlabeled Amylin (8-37)

-

Binding buffer

-

Black, low-binding 96- or 384-well microplates

-

A microplate reader with fluorescence polarization capabilities

Step-by-Step Protocol:

-

Assay Setup:

-

In a black microplate, add a fixed concentration of the fluorescent tracer and varying concentrations of unlabeled Amylin (8-37).[7]

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Include control wells with only the tracer (for minimum polarization) and tracer with membranes but no competitor (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.

-

-

Detection:

-

Measure the fluorescence polarization in each well using a microplate reader. The instrument excites the sample with polarized light and measures the emitted light in both parallel and perpendicular planes.

-

-

Data Analysis:

-

As the concentration of Amylin (8-37) increases, it displaces the fluorescent tracer, causing a decrease in the polarization signal.

-

Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC₅₀.

-

Calculate the Ki value as described for the radioligand binding assay.

-

Functional Characterization of Amylin (8-37) Antagonism

To confirm that the binding of Amylin (8-37) translates to functional antagonism, its ability to inhibit agonist-induced signaling should be assessed.

Functional Assay Workflow: Inhibition of cAMP Production

Caption: Workflow for functional antagonism assay.

Inhibition of Amylin-Induced cAMP Accumulation

This assay determines the ability of Amylin (8-37) to block the increase in intracellular cyclic adenosine monophosphate (cAMP) stimulated by an amylin receptor agonist.

Materials:

-

HEK293 or CHO cells stably or transiently expressing human AMY1 or AMY3 receptors

-

Amylin (agonist)

-

Amylin (8-37) (antagonist)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)

-

Cell lysis buffer

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed the transfected cells into 96-well plates and allow them to adhere overnight.

-

-

Antagonist Pre-incubation:

-

Wash the cells and pre-incubate them with varying concentrations of Amylin (8-37) in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

-

-

Agonist Stimulation:

-

Add a fixed concentration of amylin (typically the EC₅₀ or EC₈₀ concentration) to the wells and incubate for an additional 15-30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

-

Data Analysis (Schild Analysis):

-

Generate agonist dose-response curves in the absence and presence of different concentrations of Amylin (8-37).

-

Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value, which is an estimate of the antagonist's pKB for a competitive antagonist. A slope of 1 is indicative of competitive antagonism.[8]

-

Amylin Receptor Signaling Pathways

Both AMY1 and AMY3 receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein.[]

Canonical Gs Signaling Pathway

Caption: AMY1/AMY3 receptor signaling pathway.

Upon agonist binding, the activated receptor promotes the exchange of GDP for GTP on the Gsα subunit.[9] This causes the dissociation of Gsα from the βγ subunits, and the activated Gsα stimulates adenylyl cyclase to produce cAMP.[9] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[]

Downstream ERK1/2 Activation

In addition to the canonical Gs-cAMP pathway, amylin receptor activation has been shown to lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][10] The precise mechanism linking Gs activation to ERK1/2 phosphorylation can be cell-type specific but may involve PKA-dependent or independent pathways.[11] The activation of ERK1/2 can influence a diverse range of cellular processes, including proliferation, differentiation, and survival.[12]

Conclusion

Amylin (8-37) serves as a valuable, albeit weak, tool for probing the pharmacology of AMY1 and AMY3 receptors. This guide provides the foundational knowledge and detailed experimental protocols necessary for its characterization. A thorough understanding of its binding affinity and functional antagonism is essential for interpreting experimental results and for the rational design of more potent and selective amylin receptor modulators for therapeutic applications in metabolic diseases.

References

-

Bower, R. L., & Hay, D. L. (2016). Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development. British Journal of Pharmacology, 173(13), 1883-1898. Available from: [Link]

-

Bailey, R. J., Walker, C. S., Ferner, A. H., Loomes, K. M., Prijic, G., Halim, A., ... & Hay, D. L. (2012). Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes. British journal of pharmacology, 166(1), 151-167. Available from: [Link]

-

Fu, W., Patel, A., Kimura, R., Soudy, R., & Jhamandas, J. H. (2021). Structural Analysis of Amylin and Amyloid β Peptide Signaling in Alzheimer's Disease. International Journal of Molecular Sciences, 22(1), 1. Available from: [Link]

-

Wang, Y. (2009). Functional study of amylin and regulation of amylin receptor. TUScholarShare. Available from: [Link]

-

Wang, M. W., Young, A. A., Rink, T. J., & Cooper, G. J. (1991). 8-37h-CGRP antagonizes actions of amylin on carbohydrate metabolism in vitro and in vivo. FEBS letters, 291(2), 195-198. Available from: [Link]

-

Jhamandas, J. H., & MacTavish, D. (2017). Amylin and its G-protein-coupled receptor: a probable pathological process and drug target for Alzheimer's disease. Neural regeneration research, 12(5), 730. Available from: [Link]

-

BMG LABTECH. (2023, September 11). Competition assay using Fluorescence Polarization to determine the Residence Times for Calcitonin and AMYR agonist, AM833. Available from: [Link]

-

The Jackson Laboratory. (2026, January 20). amylin receptor signaling pathway. Mouse Genome Informatics. Available from: [Link]

-

Bailey, R. J., et al. (2012). Pharmacological characterization of rat amylin receptors: Implications for the identification of amylin receptor subtypes. ResearchGate. Available from: [Link]

-

Ly, K. T., & Kim, H. S. (2022). ERK1/2 in immune signalling. BMB reports, 55(10), 491. Available from: [Link]

-

INDIGO Biosciences. (n.d.). Understanding the Amylin Receptor Family: Biology, Function, and Emerging Tools for Drug Discovery. Available from: [Link]

-

Koth, C. M., Murray, J. M., Mukund, S., Madjidi, A., Minn, A., Clarke, H. J., ... & Sexton, P. M. (2024). Development of a Novel Assay for Direct Assessment of Selective Amylin Receptor Activation Reveals Novel Differences in Behavior of Selective and Nonselective Peptide Agonists. Molecular pharmacology, 105(5), 353-364. Available from: [Link]

-

Ponomarev, A. D., Shagieva, G. S., & Ponomareva, A. A. (2023). Activation of the ERK1/2 molecular pathways and its relation to the pathogenicity of human malignant tumors. Acta Naturae, 15(3), 4-15. Available from: [Link]

-

Papakyriakou, A., & Kiriakidi, S. (2024). ERK Allosteric Activation: The Importance of Two Ordered Phosphorylation Events. bioRxiv. Available from: [Link]

-

Wikipedia. (2024). Gs alpha subunit. Available from: [Link]

-

van Stralen, J., Le, D., & van der Westhuizen, E. T. (2008). Proposed pathways involved in ERK1/2 phosphorylation after stimulation of RXFP3 receptors with H3 relaxin. ResearchGate. Available from: [Link]

-

Ponomarev, A. D., Shagieva, G. S., & Ponomareva, A. A. (2023). Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors. CyberLeninka. Available from: [Link]

Sources

- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Acetyl-amylin(8-37)(human) | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [scholarshare.temple.edu]

- 7. bmglabtech.com [bmglabtech.com]

- 8. novonordisk.com [novonordisk.com]

- 9. researchgate.net [researchgate.net]

- 10. Amylin and its G-protein-coupled receptor: a probable pathological process and drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: Investigating the Impact of Amylin (8-37) on Gastric Emptying Rates in Mice

Executive Summary

Amylin, a pancreatic β-cell hormone co-secreted with insulin, is a critical regulator of nutrient influx and glucose homeostasis.[1][2] A primary mechanism through which it exerts this control is by potently inhibiting the rate of gastric emptying.[3][4] Understanding the pharmacology of the amylin receptor system is therefore paramount for developing therapeutics for metabolic diseases. This guide provides a comprehensive technical framework for investigating this system in a preclinical murine model, focusing on the use of Amylin (8-37), a key antagonist of the amylin receptor. We will delve into the underlying physiology of amylin-mediated gastric motility, provide a validated, step-by-step protocol for measuring gastric emptying, and offer insights into experimental design and data interpretation. The objective is to equip researchers with the foundational knowledge and practical methodology required to robustly assess the antagonism of amylin's effects on gastric emptying by Amylin (8-37).

Part 1: The Amylin System and Gastric Motility

The Physiological Role of Amylin

Amylin is a 37-amino acid peptide that functions as a neuroendocrine hormone, complementing insulin's role in postprandial glucose control.[2] Upon nutrient ingestion, its co-secretion with insulin initiates a cascade of physiological responses.[1] Chief among these are:

-

Inhibition of Gastric Emptying: Amylin significantly slows the transit of chyme from the stomach to the small intestine. This action is crucial as it modulates the rate of glucose absorption into the bloodstream, preventing sharp post-meal glycemic excursions.[1][5]

-

Satiety Signaling: Amylin acts on the area postrema of the hindbrain, a region with a permeable blood-brain barrier, to induce a feeling of fullness and terminate meals.[2][6][7]

-

Suppression of Glucagon Secretion: Amylin inhibits the postprandial secretion of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.[1]

Evidence from animal studies suggests that amylin's influence on gastric motility is mediated via the brainstem, which in turn regulates efferent activity of the vagus nerve supplying the stomach.[3][7]

The Amylin Receptor Complex

The biological effects of amylin are mediated by a unique family of G protein-coupled receptors. These are not single proteins but heterodimeric complexes formed by the core calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs) .[8][9][10] The specific RAMP co-expressed (RAMP1, RAMP2, or RAMP3) determines the ligand-binding specificity and creates the distinct amylin receptor subtypes (AMY₁, AMY₂, and AMY₃, respectively).[8][10]

Upon amylin binding, the receptor complex primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), which initiates downstream signaling cascades.[11]

Amylin (8-37): A Key Antagonist

Amylin (8-37) is a truncated analog of the full-length amylin peptide.[12] By lacking the N-terminal ring structure essential for receptor activation, it functions as a competitive antagonist.[10] It binds to the amylin receptor but fails to induce the conformational change necessary for G-protein activation and downstream signaling.[13] This property makes Amylin (8-37) an invaluable pharmacological tool to probe the physiological functions of endogenous amylin and to verify that the effects of an amylin agonist are receptor-mediated.[12] In the context of gastric emptying, Amylin (8-37) is expected to block the inhibitory effect of amylin, thereby restoring or accelerating the rate of gastric transit.[6]

Part 2: Experimental Design for Measuring Gastric Emptying

Overview of Methodologies

Several methods exist to quantify gastric emptying in mice, each with distinct advantages and limitations.

| Method | Principle | Pros | Cons |

| Phenol Red Assay | Spectrophotometric measurement of a non-absorbable dye remaining in the stomach at a fixed time point.[14] | Gold standard, high reproducibility, low cost, straightforward.[14][15] | Terminal (one time point per animal), requires animal sacrifice.[15] |

| Scintigraphy | Gamma camera imaging of a radiolabeled meal transiting the stomach.[14] | Non-invasive, allows for sequential measurements in the same animal.[14] | Requires specialized equipment, use of radioactive isotopes.[16] |

| ¹³C Breath Test | Measurement of ¹³CO₂ in expired air after ingestion of a ¹³C-labeled substrate (e.g., octanoic acid).[17] | Non-invasive, provides a dynamic emptying curve.[18] | Indirect measurement, can be influenced by metabolism.[17] |

| Magnetic Resonance Imaging (MRI) | Non-invasive imaging to quantify changes in gastric volume over time.[18] | High-resolution, no radiation, allows repeated measures.[18] | High cost, requires anesthesia which can affect motility.[15] |

For its robustness, cost-effectiveness, and widespread validation, this guide will focus on the Phenol Red Assay . It is an ideal method for studies involving pharmacological interventions with distinct treatment groups.

Key Experimental Considerations

A well-designed experiment is crucial for obtaining reliable and interpretable data.

-

Animal Model: Use mice of a consistent strain (e.g., C57BL/6), age (e.g., 8-12 weeks), and sex. House animals under controlled conditions (12-hour light/dark cycle, stable temperature) and allow for at least one week of acclimatization to the facility before any procedures.

-

Fasting: Mice should be fasted overnight (approximately 16-24 hours) with free access to water.[19][20] This ensures that the stomach is empty at the start of the experiment, providing a standardized baseline and eliminating the confounding variable of residual food.

-

Experimental Groups: A comprehensive study requires a minimum of four groups to validate the specific antagonism:

-

Vehicle Control: (e.g., Saline, i.p.) - Establishes the baseline rate of gastric emptying.

-

Amylin (Agonist): (e.g., 5-25 µg/kg, i.p.) - Positive control to confirm the inhibitory effect on gastric emptying.

-

Amylin (8-37) (Antagonist): (e.g., 50-100 µg/kg, i.p.) - Determines if the antagonist has any effect on its own.

-

Amylin + Amylin (8-37): The core experimental group to test if the antagonist can reverse the agonist's effect. The antagonist is typically administered 15-30 minutes prior to the agonist.

-

-

Test Meal: A non-absorbable, non-nutrient meal is essential to measure motility independent of digestive and absorptive processes. A 1.5% solution of methylcellulose in water containing 0.05% phenol red is a standard choice.[19]

Part 3: Detailed Protocol - Phenol Red Gastric Emptying Assay

This protocol is synthesized from established methodologies.[19][20]

Materials and Reagents

-

Phenol Red Powder

-

Methylcellulose

-

0.9% Saline

-

0.1 N Sodium Hydroxide (NaOH)

-

33% Trichloroacetic Acid (TCA)

-

2 N Sodium Hydroxide (NaOH)

-

Test compounds (Amylin, Amylin (8-37)) and vehicle

-

1 mL syringes with oral gavage needles

-

Stomach homogenizer

-

Centrifuge and tubes

-

Spectrophotometer and cuvettes

Step-by-Step Experimental Workflow

-

Test Meal Preparation: Prepare a 1.5% (w/v) methylcellulose solution in water containing 0.05% (w/v) phenol red. Stir continuously.

-

Animal Preparation: Fast mice for 16-24 hours with ad libitum access to water. Weigh and randomize animals into the predefined experimental groups (n=6-8 per group is recommended).

-

Drug Administration: Administer the vehicle, Amylin, and/or Amylin (8-37) via intraperitoneal (i.p.) injection. A typical timeline is to inject the antagonist (Amylin 8-37) 30 minutes before gavage and the agonist (Amylin) 15 minutes before gavage.[16][20]

-

Test Meal Gavage: At t=-20 min for the experimental groups, administer 0.3 mL of the phenol red test meal via oral gavage.[19]

-

T=0 Control Group: A separate group of mice (n=3-4) should be euthanized by cervical dislocation immediately after receiving the test meal. These animals serve to determine the average amount of phenol red administered (100% value).

-

T=20 min Experimental Groups: Exactly 20 minutes after gavage, euthanize the experimental animals.[19][20]

-

Stomach Excision: Immediately perform a laparotomy, ligate the stomach at the pyloric sphincter and the cardiac sphincter to prevent leakage, and carefully excise the entire stomach.[19]

-

Homogenization: Place each stomach into a tube containing a known volume (e.g., 25 mL) of 0.1 N NaOH and homogenize until the tissue is fully disrupted.[20]

-

Sample Processing:

-

Color Development & Measurement:

Data Calculation and Analysis

The percentage of gastric emptying is calculated using the following formula:

Gastric Emptying (%) = (1 - (Absorbance of test animal at 20 min / Mean Absorbance of t=0 animals)) x 100 [20]

Data should be presented as mean ± SEM. Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's test) for multiple comparisons.

Part 4: Data Interpretation and Expected Outcomes

The results of this experiment will directly demonstrate the antagonistic relationship between Amylin (8-37) and amylin at the receptor level, as manifested by a change in a key physiological process.

Summary of Expected Quantitative Outcomes

| Experimental Group | Expected Outcome | Mechanistic Rationale |

| Vehicle Control | Normal Gastric Emptying (e.g., 50-70%) | Establishes the baseline physiological rate of emptying for the non-nutrient meal. |

| Amylin | Significantly Decreased Gastric Emptying (e.g., 20-30%) | Amylin agonist binds and activates its receptor, potently inhibiting gastric motility.[21] |

| Amylin (8-37) | Normal or Slightly Increased Gastric Emptying | Antagonist alone should have little effect unless there is significant endogenous amylin tone in the fasted state. |

| Amylin + Amylin (8-37) | Gastric Emptying restored towards Vehicle levels | Amylin (8-37) competitively blocks the amylin receptor, preventing amylin from exerting its inhibitory effect.[13] |

Mechanistic Interpretation

A successful experiment will show that the Amylin group has a significantly lower gastric emptying percentage compared to the Vehicle group. The key finding will be that the "Amylin + Amylin (8-37)" group shows a gastric emptying rate that is significantly higher than the Amylin-only group and is not statistically different from the Vehicle group. This result provides strong, self-validating evidence that the effect of amylin on gastric emptying is receptor-specific and can be blocked by Amylin (8-37).

Part 5: Conclusion and Broader Implications

The experimental framework detailed in this guide provides a robust and validated method for assessing the impact of the amylin antagonist Amylin (8-37) on gastric emptying in mice. This assay is a cornerstone of preclinical research into the amylin system, allowing for the characterization of novel amylin receptor agonists and antagonists. The insights gained from such studies are critical for the development of next-generation therapeutics for metabolic disorders. Dual amylin and calcitonin receptor agonists (DACRAs), for instance, are emerging as promising treatments for obesity and type 2 diabetes, and understanding their specific effects on gastric motility is essential for optimizing their clinical potential.[22] By providing a clear, actionable protocol, this guide serves to empower researchers in their efforts to unravel the complexities of metabolic control and advance the frontier of drug discovery.

References

-

de Zwart, I. A., de Bruin, K., Kikkert, R., Smout, A. J., & de Bruin, K. (2003). Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy. Journal of Nuclear Medicine, 44(7), 1137-1143. [Link]

-

Lutz, T. A. (2025). Role of amylin in feeding and satiation. Neuropharmacology, 278, 110587. [Link]

-

Choi, S. C., et al. (2019). A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal. Journal of Neurogastroenterology and Motility, 25(1), 163–165. [Link]

-

Macdonald, I. A. (1997). Amylin and the gastrointestinal tract. Diabetic Medicine, 14(S2), S24-S28. [Link]

-

Izzo, A. A., Mascolo, N., & Capasso, F. (2003). Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice. Life Sciences, 73(11), 1455-1462. [Link]

-

Wang, M. W., Young, A. A., Rink, T. J., & Cooper, G. J. (1991). 8-37h-CGRP antagonizes actions of amylin on carbohydrate metabolism in vitro and in vivo. FEBS Letters, 291(2), 195-198. [Link]

-

Christensen, M. V., & Knop, F. K. (2021). Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat. Frontiers in Endocrinology, 12, 762145. [Link]

-

Imbimbo, B. P., et al. (2019). 4.5. Gastric Emptying (GE). Bio-protocol, 9(24), e3458. [Link]

-

Beauregard, G., & Broderick, C. L. (1991). Amylin or CGRP (8-37) fragments reverse amylin-induced inhibition of 14C-glycogen accumulation. Biochemical and Biophysical Research Communications, 181(1), 116-120. [Link]

-

Stakenborg, N., et al. (2020). Magnetic resonance imaging as a non-invasive tool to assess gastric emptying in mice. Neurogastroenterology & Motility, 32(11), e13941. [Link]

-

Jeker, L. T., et al. (2020). Amylin/Calcitonin Receptor–Mediated Signaling in POMC Neurons Influences Energy Balance and Locomotor Activity in Chow-Fed Male Mice. Diabetes, 69(6), 1110-1125. [Link]

-

Garelja, M. L., Bower, R. L., & Hay, D. L. (2022). Where are we now? Biased signalling of Class B G protein-coupled receptor-targeted therapeutics. British Journal of Pharmacology, 179(14), 3632-3646. [Link]

-

Yao, C. K., et al. (2021). Slowed gastric emptying and improved oral glucose tolerance produced by a nanomolar-potency inhibitor of calcium-activated chloride channel TMEM16A. British Journal of Pharmacology, 178(2), 406-420. [Link]

-

Reidelberger, R. D., et al. (2002). Effects of amylin-related peptides on food intake, meal patterns, and gastric emptying in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 282(6), R1630-R1639. [Link]

-

Mayer, A., et al. (2002). Amylin is associated with delayed gastric emptying in critically ill children. Intensive Care Medicine, 28(4), 484-489. [Link]

-

Walker, C. S., & Hay, D. L. (2024). Calcitonin receptor, calcitonin gene-related peptide and amylin distribution in C1/2 dorsal root ganglia. Molecular Pain, 20. [Link]

-

Lundy, F. T., et al. (2005). Determination of gastric emptying in nonobese diabetic mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(4), G821-G827. [Link]

-

Skov-Jeppesen, K., et al. (2022). Dual amylin and calcitonin receptor agonist treatment reduces biomarkers associated with kidney fibrosis in diabetic rats. American Journal of Physiology-Endocrinology and Metabolism, 322(4), E324-E333. [Link]

-

Lutz, T. A. (2022). Mediators of Amylin Action in Metabolic Control. International Journal of Molecular Sciences, 23(8), 4278. [Link]

-

Reidelberger, R. D., et al. (2001). Comparative effects of amylin and cholecystokinin on food intake and gastric emptying in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 280(3), R605-R611. [Link]

-

Scite.ai. (n.d.). Amylin and the Gastrointestinal Tract. Scite.ai. [Link]

-

Poyner, D. R. (2004). Amylin receptors: molecular composition and pharmacology. Biochemical Society Transactions, 32(5), 848-851. [Link]

-

Roth, J. D., et al. (2006). Antiobesity Effects of the β-Cell Hormone Amylin in Diet-Induced Obese Rats: Effects on Food Intake, Body Weight, Composition, Energy Expenditure, and Gene Expression. Endocrinology, 147(12), 5798-5807. [Link]

-

Reidelberger, R. D., et al. (2001). Comparative effects of amylin and cholecystokinin on food intake and gastric emptying in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 280(3), R605-R611. [Link]

Sources

- 1. Mediators of Amylin Action in Metabolic Control [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Amylin and the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amylin is associated with delayed gastric emptying in critically ill children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. scite.ai [scite.ai]

- 8. Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Amylin or CGRP (8-37) fragments reverse amylin-induced inhibition of 14C-glycogen accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Comparative effects of amylin and cholecystokinin on food intake and gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

Abstract

The intricate relationship between the pancreatic hormone amylin and the neuropeptide calcitonin gene-related peptide (CGRP) is mediated by a shared family of receptors, creating a complex signaling network with profound physiological implications. Amylin (8-37), a truncated antagonist fragment of human amylin, has emerged as a critical pharmacological tool for dissecting this interaction. This guide provides a detailed examination of the molecular pharmacology, signaling mechanisms, and experimental methodologies used to characterize the binding of Amylin (8-37) to CGRP receptors. We will explore the causality behind experimental design, present validated protocols for binding and functional assays, and discuss the therapeutic relevance of this antagonism, particularly in the context of migraine and metabolic diseases.

Introduction: The Amylin and CGRP Receptor Superfamily

The calcitonin (CT) receptor family represents a fascinating example of molecular versatility, where a single G protein-coupled receptor (GPCR), the calcitonin receptor-like receptor (CLR), can generate multiple distinct receptors with unique pharmacological profiles. This diversity is achieved through its association with one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3.

-

CGRP Receptor: Formed by the heterodimerization of CLR and RAMP1 . It exhibits high affinity for CGRP, a potent vasodilator neuropeptide implicated in the pathophysiology of migraine.

-

Amylin (AMY) Receptors: Formed when CLR associates with RAMP2 or RAMP3. These receptors, designated AMY₂, and AMY₃ respectively, bind the pancreatic hormone amylin, which is involved in glycemic control and energy homeostasis. A third amylin receptor, AMY₁, is a complex of the calcitonin receptor (CTR) and RAMP1.

Amylin (8-37) is a 30-amino acid peptide fragment of the full-length, 37-amino acid human amylin. Crucially, it lacks the N-terminal ring structure essential for agonist activity. This structural modification transforms it into a potent antagonist at both amylin and CGRP receptors, making it an invaluable tool for pharmacological research.

Molecular Pharmacology of Amylin (8-37) Antagonism

Amylin (8-37) exerts its effects by competitively binding to the CGRP receptor complex. Its antagonism is not absolute and displays a degree of selectivity across the different receptor subtypes, a critical consideration for experimental design and therapeutic development.

Receptor Binding Profile

The primary mechanism of Amylin (8-37) is competitive antagonism at the CGRP receptor (CLR/RAMP1 complex). It binds to the receptor but fails to induce the conformational change necessary for G protein coupling and subsequent downstream signaling. Its utility as a research tool stems from its ability to block the binding and action of the endogenous agonist, αCGRP.

Studies have quantified the binding affinity (Ki) and functional potency (IC₅₀) of Amylin (8-37) at various receptor combinations. This data is essential for selecting appropriate concentrations in functional assays and for interpreting results. For instance, Amylin (8-37) is a known antagonist of CGRP-induced responses in cell lines like SK-N-MC, which endogenously express the CGRP receptor.

Quantitative Analysis: Binding Affinities & Functional Potencies

The table below summarizes representative binding and functional data for Amylin (8-37). It is critical to note that absolute values can vary between studies based on experimental conditions, such as the cell line used, radioligand choice, and assay format.

| Receptor Complex | Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Source |

| CGRP (CLR/RAMP1) | Amylin (8-37) | CGRP-stimulated cAMP | SK-N-MC | IC₅₀ | 1.6 | |

| CGRP (CLR/RAMP1) | Amylin (8-37) | ¹²⁵I-hCGRP Binding | SK-N-MC | Kᵢ | 0.82 | |

| AMY₁ (CTR/RAMP1) | Amylin (8-37) | Functional Assay | - | pA₂ | 8.2 | |

| CGRP (CLR/RAMP1) | Amylin (8-37) | Functional Assay | - | pA₂ | 8.5 |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A pA₂ of 8.5 corresponds to a Kₑ of approximately 3.16 nM.

Signaling Pathways Modulated by the CGRP Receptor

The CGRP receptor primarily couples to the Gαs subunit of heterotrimeric G proteins. Agonist binding triggers a cascade that leads to the activation of adenylyl cyclase (AC), which then catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to cellular responses like vasodilation.

Amylin (8-37), by blocking CGRP binding, prevents this entire cascade from initiating. The diagram below illustrates this canonical signaling pathway and the inhibitory point of action for Amylin (8-37).

Caption: CGRP receptor signaling cascade and the inhibitory action of Amylin (8-37).

Experimental Methodologies: A Practical Guide

Characterizing the interaction between Amylin (8-37) and the CGRP receptor requires a combination of binding and functional assays. The choice of experiment is dictated by the research question: binding assays quantify the physical interaction between the ligand and receptor, while functional assays measure the biological consequence of that interaction.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a non-radiolabeled competitor (Amylin 8-37) by measuring its ability to displace a specific radioligand (e.g., ¹²⁵I-human CGRP) from the receptor.

Causality & Rationale:

-

Cell System: SK-N-MC cells are a common choice as they endogenously express a high density of CGRP receptors. Alternatively, HEK293 cells transfected to express specific CLR/RAMP combinations allow for a more controlled system.

-

Radioligand: ¹²⁵I-hCGRP is used due to its high specific activity and affinity for the CGRP receptor, providing a robust signal-to-noise ratio.

-

Non-Specific Binding (NSB): A high concentration of unlabeled CGRP is used to define NSB. This is crucial for self-validation, as it ensures that the measured specific binding is truly to the CGRP receptor and not to other cellular components or the filter membrane.

Step-by-Step Methodology:

-

Cell Culture & Membrane Preparation:

-

Culture SK-N-MC cells to ~90% confluency.

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant and perform a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Assay Setup (in 96-well plate format):

-

Total Binding: Add 50 µL membrane suspension, 50 µL assay buffer, and 50 µL of ¹²⁵I-hCGRP (at a final concentration near its Kₑ, e.g., 25 pM).

-

Non-Specific Binding (NSB): Add 50 µL membrane suspension, 50 µL of unlabeled hCGRP (e.g., 1 µM final concentration), and 50 µL of ¹²⁵I-hCGRP.

-

Competitor Wells: Add 50 µL membrane suspension, 50 µL of Amylin (8-37) at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M), and 50 µL of ¹²⁵I-hCGRP.

-

-

Incubation & Termination:

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration over a GF/C filter plate pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition & Analysis:

-

Allow filters to dry, then add scintillation cocktail.

-

Count the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of Amylin (8-37).

-

Fit the data to a one-site sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: cAMP Accumulation Functional Assay

This assay measures the ability of Amylin (8-37) to inhibit the CGRP-stimulated production of intracellular cAMP, providing a functional measure of its antagonism (IC₅₀).

Workflow Diagram:

Caption: Standard workflow for a cAMP functional antagonism assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells expressing the CGRP receptor into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist:

-

Aspirate the culture medium.

-

Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. This step is critical for signal amplification.

-

Add varying concentrations of Amylin (8-37) to the appropriate wells. Incubate for 15-30 minutes.

-

-

Agonist Stimulation:

-

Add a fixed concentration of CGRP to all wells (except the basal control). An EC₈₀ concentration is typically used to ensure a robust signal that is still sensitive to inhibition.

-

Incubate for 30 minutes at 37°C.

-

-

Detection and Analysis:

-

Terminate the stimulation and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, LANCE, ELISA).

-

Measure the signal (e.g., fluorescence ratio for HTRF).

-

Normalize the data, setting the response to CGRP alone as 100% and the basal (no agonist) response as 0%.

-

Plot the normalized response against the log concentration of Amylin (8-37) and fit to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀.

-

Therapeutic Implications and Future Directions

The antagonism of the CGRP receptor by ligands like Amylin (8-37) has been a cornerstone of modern migraine therapy. The development of small molecule CGRP receptor antagonists ("gepants") and monoclonal antibodies against CGRP or its receptor was informed by the pharmacological principles established using peptide tools like Amylin (8-37). Understanding the nuances of how Amylin (8-37) interacts with different CLR/RAMP complexes continues to be relevant for:

-

Drug Discovery: Designing new antagonists with improved selectivity for the CGRP receptor over amylin receptors to minimize potential off-target effects related to glucose metabolism.

-

Disease Understanding: Probing the physiological roles of CGRP and amylin signaling in other systems, such as cardiovascular and metabolic regulation.

Conclusion

Amylin (8-37) is more than a simple peptide fragment; it is a sophisticated pharmacological tool that has been instrumental in deconvoluting the complex interplay between the CGRP and amylin signaling axes. Its ability to competitively antagonize the CGRP receptor has provided a framework for understanding receptor function and has directly contributed to the development of a new class of highly successful therapeutics. The experimental protocols and principles outlined in this guide provide a robust foundation for researchers aiming to further investigate this critical receptor system. By applying these validated methodologies, the scientific community can continue to build upon this knowledge, paving the way for new discoveries and therapeutic innovations.

References

-